![molecular formula C19H21N7OS B2806235 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone CAS No. 1705208-05-4](/img/structure/B2806235.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and an ethylthio group attached to a phenyl ring. These functional groups suggest that this compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,2,4-triazole ring could be formed through a cyclization reaction involving a 1,2-diketone and hydrazine . The pyrimidine ring could be formed through a condensation reaction involving an amidine and a β-dicarbonyl compound . The piperazine ring could be formed through a reaction involving a diamine and a dihalide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole and pyrimidine rings are aromatic and planar, which could contribute to the compound’s stability and reactivity . The piperazine ring is flexible and can adopt various conformations, which could influence the compound’s binding to biological targets .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The 1,2,4-triazole and pyrimidine rings could potentially undergo electrophilic substitution reactions due to their aromatic nature . The piperazine ring could undergo alkylation reactions at its nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of polar functional groups, and its stability could be influenced by the presence of aromatic rings .Scientific Research Applications
Anticancer Properties
The compound’s structure suggests potential anticancer activity. Researchers have synthesized novel 1,2,4-triazole derivatives, including those containing the described moiety, and evaluated their cytotoxic effects against human cancer cell lines. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity against the Hela cell line, with IC50 values lower than 12 μM. Additionally, safety assessments revealed selectivity against cancerous cells while sparing normal cells .
Aromatase Inhibition
Given the compound’s structural features, it was subjected to molecular docking studies. These investigations aimed to understand its binding modes within the aromatase enzyme’s active site. Aromatase inhibition is relevant in breast cancer therapy, as it suppresses estrogen production. Further research could explore this compound’s potential as an aromatase inhibitor .
Antiviral Applications
While not explicitly reported for this specific compound, 1,2,4-triazole derivatives have shown promise as antiviral agents. For instance, related compounds with a 1,2,4-triazole ring have been effective against hepatitis C virus (HCV) and human immunodeficiency virus (HIV). Investigating the antiviral potential of our compound could be worthwhile .
Estrogen Receptor Modulation
Considering the compound’s resemblance to letrozole and anastrozole (both containing a 1,2,4-triazole ring), exploring its interaction with estrogen receptors is relevant. These drugs are FDA-approved for breast cancer treatment in postmenopausal women. Investigating whether our compound exhibits similar receptor-binding properties could provide valuable insights .
Cytotoxicity Against Other Cancer Cell Lines
Expanding the evaluation beyond Hela cells, researchers could assess the compound’s cytotoxic effects against additional cancer cell lines (e.g., MCF-7, A549). This broader analysis would enhance our understanding of its potential as an anticancer agent .
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. This could involve testing its activity against various biological targets, optimizing its structure for improved activity and selectivity, and investigating its pharmacokinetic properties .
properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-2-28-16-6-4-3-5-15(16)19(27)25-9-7-24(8-10-25)17-11-18(22-13-21-17)26-14-20-12-23-26/h3-6,11-14H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSFVPTTYONEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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